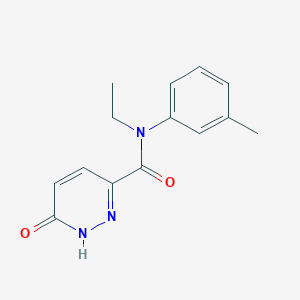
1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a 3-fluoro-benzyl group and an isothiocyanate group
Preparation Methods
The synthesis of 1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluoro-benzyl bromide and 1H-pyrazole.
Reaction Conditions: The 3-fluoro-benzyl bromide is reacted with 1H-pyrazole in the presence of a base such as potassium carbonate to form 1-(3-Fluoro-benzyl)-1H-pyrazole.
Isothiocyanation: The final step involves the introduction of the isothiocyanate group. This is achieved by reacting 1-(3-Fluoro-benzyl)-1H-pyrazole with thiophosgene under controlled conditions to yield this compound.
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.
Cyclization Reactions: The isothiocyanate group can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Research: It is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole exerts its effects involves the interaction of the isothiocyanate group with nucleophilic sites on biological molecules. This can lead to the formation of covalent bonds with amino acid residues in proteins, thereby inhibiting their function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole can be compared with other similar compounds such as:
1-(3-Fluoro-benzyl)-3-isocyanato-1H-pyrazole: Similar structure but with an isocyanate group instead of an isothiocyanate group.
1-(3-Chloro-benzyl)-3-isothiocyanato-1H-pyrazole: Similar structure but with a chloro substituent instead of a fluoro substituent.
1-(3-Fluoro-benzyl)-3-thiocyanato-1H-pyrazole: Similar structure but with a thiocyanate group instead of an isothiocyanate group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-isothiocyanatopyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3S/c12-10-3-1-2-9(6-10)7-15-5-4-11(14-15)13-8-16/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPDWQXRNMXYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC(=N2)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxy-7-(o-tolyl)-5-(p-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2674031.png)
![5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2674033.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2674035.png)
![METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2674039.png)

![5-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2674042.png)


![N-(2-methylpropyl)-3-[1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide](/img/structure/B2674048.png)

![1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B2674050.png)
![N-(2-fluoro-4-methylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2674051.png)
![3-isobutyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674052.png)
